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Introduction
Derived from the mycelium of the Coriolus versicolor mushroom, Krestin (PSK) and

Polysaccharide-Peptide (PSP) are two distinct protein-bound polysaccharide complexes that

have garnered significant attention in the field of oncology. Both are used, particularly in Asia,

as immunotherapeutic adjuvants in cancer treatment. PSK, developed in Japan, and PSP,

developed in China, share structural similarities and biological activities, yet they are not

interchangeable. This guide provides a comprehensive, objective comparison of PSK and PSP,

supported by experimental data, to inform researchers, scientists, and drug development

professionals.[1][2][3][4]

Biochemical and Structural Comparison
Both PSK and PSP are complex macromolecules consisting of a polysaccharide core with

covalently linked peptides.[5] Their fundamental difference lies in their monosaccharide and

peptide composition, stemming from the different strains of Coriolus versicolor and extraction

methods used.
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Feature Krestin (PSK)
Polysaccharide-Peptide
(PSP)

Origin Japan China

Fungal Strain
Coriolus versicolor CM-101

strain

Coriolus versicolor COV-1

strain

Extraction

Hot water extraction followed

by salting out with ammonium

sulfate.[1]

Hot water extraction followed

by alcohol precipitation.[1]

Key Monosaccharides Contains fucose.[6]
Contains arabinose and

rhamnose.[6]

Molecular Weight Approximately 100 kDa.[5][7] Approximately 100 kDa.[5]

Glycosidic Linkages

Predominantly β-1,4 glucan

main chain with β-1,3 and

β-1,6 side chains.[7]

Contains α-1,4 and β-1,3

glucosidic linkages.

Mechanism of Action: A Tale of Two Pathways
While both PSK and PSP are classified as biological response modifiers (BRMs) that enhance

the host's immune response to cancer, they appear to exert their effects through distinct

primary signaling pathways.

Krestin (PSK): A Toll-like Receptor 2 (TLR2) Agonist
Experimental evidence strongly suggests that PSK's immunomodulatory effects are primarily

mediated through its activity as a Toll-like Receptor 2 (TLR2) agonist.[8][9] TLR2 is a pattern

recognition receptor expressed on various immune cells, including dendritic cells (DCs) and

natural killer (NK) cells. By binding to and activating TLR2, PSK initiates a downstream

signaling cascade that leads to the activation of these immune cells, enhancing their anti-tumor

activity.[8][10] This activation results in increased production of pro-inflammatory cytokines and

enhanced cytotoxicity against cancer cells.[11]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9687461/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9687461/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7409105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7409105/
https://encyclopedia.pub/entry/36404
https://pmc.ncbi.nlm.nih.gov/articles/PMC9015199/
https://encyclopedia.pub/entry/36404
https://pmc.ncbi.nlm.nih.gov/articles/PMC9015199/
https://www.benchchem.com/product/b1180457?utm_src=pdf-body
https://www.researchgate.net/publication/10702001_Coriolus_versicolor_polysaccharide_peptide_slows_progression_of_advanced_non-small_cell_lung_cancer
https://pubmed.ncbi.nlm.nih.gov/25614677/
https://www.researchgate.net/publication/10702001_Coriolus_versicolor_polysaccharide_peptide_slows_progression_of_advanced_non-small_cell_lung_cancer
https://www.mdpi.com/2072-6694/14/12/3006
https://pubmed.ncbi.nlm.nih.gov/12814145/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

TLR2 MyD88PSK IRAKs TRAF6 NF-κB Pro-inflammatory
Cytokines (IL-12, TNF-α)

Immune Cell Activation
(DCs, NK cells)

Enhanced Anti-tumor
Immunity

Click to download full resolution via product page

PSK Signaling via TLR2 Pathway

Polysaccharide-Peptide (PSP): Modulator of the
JAK/STAT Pathway
Recent studies indicate that PSP may exert its anti-cancer effects, at least in part, by

modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT)

signaling pathway.[12] The JAK/STAT pathway is a critical regulator of cell proliferation,

differentiation, and apoptosis. In many cancers, this pathway is constitutively active, promoting

tumor growth and survival.[13][14] PSP has been shown to down-regulate the phosphorylation

of key proteins in this pathway, such as JAK2 and STAT3, thereby inhibiting cancer cell

proliferation and inducing apoptosis.[12]
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PSP Modulation of the JAK/STAT Pathway
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Clinical and Preclinical Data
While direct head-to-head clinical trials comparing PSK and PSP are lacking, numerous studies

have evaluated their efficacy as adjuvant cancer therapies. The following tables summarize key

quantitative data from some of these studies.

Krestin (PSK) Clinical Trial Data
Cancer Type Study Design

Treatment
Arms

Key Findings Reference

Gastric Cancer
Retrospective

Cohort

S-1 Chemo +

PSK vs. S-1

Chemo alone

Overall survival

was significantly

longer in the S-1

+ PSK group

(HR: 0.608).

[15]

Gastric Cancer
Randomized

Controlled Trial

PSK + UFT vs.

UFT alone

3-year overall

survival: 62.2%

(PSK group) vs.

12.5% (control).

[16]

Colorectal

Cancer

Meta-analysis of

3 RCTs

(n=1,094)

Chemo + PSK

vs. Chemo alone

Overall survival

risk ratio: 0.71

(favoring PSK).

Disease-free

survival risk ratio:

0.72 (favoring

PSK).

[12]

Colorectal

Cancer

Randomized

Controlled Trial

(n=448)

MMC + 5-FU +

PSK vs. MMC +

5-FU

Significantly

better disease-

free survival and

overall survival in

the PSK group

(p=0.013 for

both).

[2]
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Polysaccharide-Peptide (PSP) Clinical and Preclinical
Data

Cancer Type Study Design
Treatment
Arms / Model

Key Findings Reference

Non-Small Cell

Lung Cancer

Double-blind,

Placebo-

controlled RCT

(n=34)

PSP vs. Placebo

Fewer patients

on PSP withdrew

due to disease

progression

(5.9% vs.

23.5%).

Significant

improvements in

leukocyte and

neutrophil

counts, serum

IgG and IgM in

the PSP group.

[8][11]

Breast Cancer
In vivo (mouse

model)
PSP vs. Control

PSP significantly

reduced tumor

volume by

inhibiting the

JAK2-STAT3

pathway.

[12]

Various Cancers
Phase II & III

Clinical Trials

PSP +

Chemo/Radio vs.

Chemo/Radio

alone

Higher overall

response rate in

the PSP group

(87.5% vs.

41.9% in Phase

III). Significant

improvements in

immunological

profiles (NK cell

activity, IL-2

production).

[17]
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Experimental Protocols: A Methodological Overview
PSK: Randomized Controlled Trial in Colorectal Cancer
(Mitomi et al., 1992)

Objective: To evaluate the efficacy of PSK as an adjuvant immunochemotherapy for

curatively resected colorectal cancer.

Patient Population: 462 patients with curatively resected colorectal cancer were enrolled

from 35 institutions. 448 patients were eligible for the final analysis.

Treatment Regimen:

Control Group: Received mitomycin C intravenously on the day of and the day after

surgery, followed by oral 5-fluorouracil (5-FU) for over six months.

PSK Group: Received the same chemotherapy regimen as the control group, with the

addition of oral PSK for over three years.

Endpoints: The primary endpoints were disease-free survival and overall survival.

Follow-up: The median follow-up time was four years.

Statistical Analysis: Survival curves were generated and compared between the two groups.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


462 Patients with
Curatively Resected
Colorectal Cancer

Randomization

Control Group (n=224)
MMC + 5-FU

PSK Group (n=224)
MMC + 5-FU + PSK

Follow-up (Median 4 years)

Analysis of
Disease-Free and
Overall Survival

Click to download full resolution via product page

Workflow of a PSK Clinical Trial

PSP: Double-Blind, Placebo-Controlled Randomized
Study in NSCLC (Tsang et al., 2003)

Objective: To evaluate the effects of a 28-day administration of PSP on patients with

advanced non-small cell lung cancer (NSCLC) who had completed conventional treatment.

Patient Population: 34 patients with advanced NSCLC were recruited into each of the PSP

and control arms.

Treatment Regimen:

PSP Group: Received PSP for 28 days.
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Control Group: Received a placebo for 28 days.

Endpoints: The primary endpoints included changes in blood leukocyte and neutrophil

counts, serum IgG and IgM, and the rate of withdrawal due to disease progression.

Data Collection: Baseline demographic, clinical, and tumor characteristics were recorded.

Blood parameters were measured before and after the 28-day treatment period.

Statistical Analysis: Comparisons of the changes in immunological parameters and

withdrawal rates were made between the two groups.
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Workflow of a PSP Clinical Trial
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Conclusion
Krestin (PSK) and Polysaccharide-Peptide (PSP) are both valuable immunomodulatory agents

derived from Coriolus versicolor with demonstrated anti-cancer properties. While they share a

common origin and general function, their distinct biochemical compositions and primary

mechanisms of action—PSK via TLR2 agonism and PSP through JAK/STAT pathway

modulation—underscore that they are different therapeutic entities. The existing body of

evidence, primarily from individual clinical trials and preclinical studies, supports their use as

adjuvants in cancer therapy to improve survival and immunological parameters. However, the

absence of direct comparative clinical trials makes it difficult to definitively conclude if one is

superior to the other. Future head-to-head studies are warranted to elucidate their comparative

efficacy and to better define their respective roles in the oncological armamentarium. For drug

development professionals, the distinct signaling pathways targeted by PSK and PSP offer

different avenues for therapeutic intervention and combination strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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